Cas no 1805108-68-2 (5-Bromo-2-fluoro-3-iodophenol)
5-Bromo-2-fluoro-3-iodophenol Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-fluoro-3-iodophenol
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- Inchi: 1S/C6H3BrFIO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H
- InChI Key: WRXYZGVPVAOBGX-UHFFFAOYSA-N
- SMILES: IC1=CC(=CC(=C1F)O)Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 124
- XLogP3: 3
- Topological Polar Surface Area: 20.2
5-Bromo-2-fluoro-3-iodophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013016759-250mg |
5-Bromo-2-fluoro-3-iodophenol |
1805108-68-2 | 97% | 250mg |
484.80 USD | 2021-06-25 | |
| Alichem | A013016759-500mg |
5-Bromo-2-fluoro-3-iodophenol |
1805108-68-2 | 97% | 500mg |
855.75 USD | 2021-06-25 | |
| Alichem | A013016759-1g |
5-Bromo-2-fluoro-3-iodophenol |
1805108-68-2 | 97% | 1g |
1,579.40 USD | 2021-06-25 | |
| Aaron | AR021PTU-250mg |
5-Bromo-2-fluoro-3-iodophenol |
1805108-68-2 | 95% | 250mg |
$1250.00 | 2025-02-12 | |
| Aaron | AR021PTU-500mg |
5-Bromo-2-fluoro-3-iodophenol |
1805108-68-2 | 500mg |
$1142.00 | 2023-12-14 | ||
| Aaron | AR021PTU-100mg |
5-Bromo-2-fluoro-3-iodophenol |
1805108-68-2 | 95% | 100mg |
$966.00 | 2025-02-12 |
5-Bromo-2-fluoro-3-iodophenol Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 5-Bromo-2-fluoro-3-iodophenol
5-Bromo-2-fluoro-3-iodophenol (CAS No. 1805108-68-2): A Comprehensive Overview
5-Bromo-2-fluoro-3-iodophenol (CAS No. 1805108-68-2) is a halogenated aromatic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of bromine, fluorine, and iodine substituents on a phenolic ring, which contribute to its distinct reactivity and biological activity.
The synthesis of 5-Bromo-2-fluoro-3-iodophenol involves a series of well-documented chemical reactions, typically starting from a phenol derivative and proceeding through halogenation steps. The specific sequence of reactions can vary depending on the desired purity and yield, but common methods include electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic routes, which minimize the use of hazardous reagents and reduce waste generation.
In the realm of medicinal chemistry, 5-Bromo-2-fluoro-3-iodophenol has shown promise as a lead compound for the development of novel therapeutic agents. Its halogenated structure provides a versatile platform for further functionalization, allowing researchers to explore a wide range of derivatives with potential pharmacological activities. For instance, studies have demonstrated that certain derivatives of this compound exhibit potent anti-inflammatory and anticancer properties. These findings are supported by in vitro and in vivo experiments, which highlight the compound's ability to modulate key biological pathways involved in disease progression.
The physical and chemical properties of 5-Bromo-2-fluoro-3-iodophenol have been extensively characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the molecular structure and conformational behavior of the compound, which are crucial for understanding its reactivity and biological activity. For example, NMR spectroscopy has revealed that the presence of bromine, fluorine, and iodine substituents significantly influences the electronic environment around the phenolic ring, leading to unique spectral signatures that can be used for identification and quantification purposes.
In addition to its potential applications in medicinal chemistry, 5-Bromo-2-fluoro-3-iodophenol has also been explored for its use in materials science. The compound's halogenated structure makes it an attractive candidate for the synthesis of functional materials with tailored properties. Recent research has focused on incorporating this compound into polymer matrices to create advanced materials with enhanced thermal stability, mechanical strength, and chemical resistance. These materials have potential applications in areas such as electronics, coatings, and composites.
The environmental impact of 5-Bromo-2-fluoro-3-iodophenol is another important consideration that has been addressed in recent studies. While the compound itself is not classified as hazardous under current regulations, its synthesis and use must be conducted with appropriate safety measures to minimize any potential risks. Researchers have also investigated the biodegradability and ecotoxicity of this compound to ensure its safe handling and disposal. Preliminary results suggest that under controlled conditions, 5-Bromo-2-fluoro-3-iodophenol can be effectively degraded by microbial processes, reducing its environmental footprint.
In conclusion, 5-Bromo-2-fluoro-3-iodophenol (CAS No. 1805108-68-2) is a versatile halogenated aromatic compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique chemical structure provides a solid foundation for further research and development, making it an exciting area of study for scientists and engineers alike. As ongoing research continues to uncover new insights into its properties and applications, it is likely that this compound will play an increasingly important role in advancing various scientific fields.
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